Boc-Cys(StBu)-OH is an amino acid derivative used in peptide synthesis, featuring an N-terminal Boc protecting group and a thiol-protecting S-tert-butylthio (StBu) group. The StBu group is characterized by its high stability to both acidic and basic conditions typically used in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) for Boc-deprotection or piperidine for Fmoc-deprotection. Its primary value lies in its selective removal under mild reductive conditions, which provides a critical layer of orthogonality for complex synthetic strategies, particularly those requiring sequential, controlled disulfide bond formation.
Substituting Boc-Cys(StBu)-OH with analogs like Boc-Cys(Trt)-OH or Boc-Cys(Acm)-OH is a critical process decision, not a simple material swap. The choice of S-protecting group dictates the entire synthetic and deprotection strategy. For example, the Trityl (Trt) group is highly acid-labile and will be cleaved simultaneously with other standard acid-labile groups, offering no orthogonality in that dimension. Conversely, the Acetamidomethyl (Acm) group requires specific oxidative (e.g., iodine) or heavy metal (e.g., mercury(II) acetate) conditions for removal, which can be incompatible with sensitive peptide sequences or undesirable in cGMP manufacturing. The StBu group's unique stability to acid/base and selective lability to mild reducing agents makes it non-interchangeable for syntheses requiring this specific orthogonal scheme, such as the regioselective formation of multiple disulfide bonds.
The S-tert-butylthio (StBu) group demonstrates exceptional stability to the strong acidic conditions used for Boc-deprotection or final peptide cleavage from the resin, a critical feature for orthogonal synthesis strategies. In contrast, the commonly used S-trityl (Trt) group is highly acid-labile. The StBu group remains intact during standard TFA treatments that quantitatively cleave Trt groups. This allows for the selective deprotection of other acid-labile groups while Cys(StBu) remains protected, a requirement for stepwise disulfide bond formation or side-chain modification.
| Evidence Dimension | Protecting Group Stability to Trifluoroacetic Acid (TFA) |
| Target Compound Data | Stable to standard TFA cleavage cocktails (e.g., 95% TFA) |
| Comparator Or Baseline | Boc-Cys(Trt)-OH: S-Trt group is readily cleaved by TFA |
| Quantified Difference | Qualitatively orthogonal; StBu is stable while Trt is labile under the same acidic conditions. |
| Conditions | Standard solid-phase peptide synthesis (SPPS) cleavage conditions. |
This acid stability is the primary reason to procure this compound for complex syntheses where other protecting groups must be removed without exposing the cysteine thiol.
The StBu group is selectively removed under mild reductive conditions, typically using phosphines (e.g., TCEP, P(n-Bu)3) or thiols (e.g., DTT, 2-mercaptoethanol). This provides a significant process advantage over the S-acetamidomethyl (Acm) group, which often requires oxidative cleavage with iodine or treatment with toxic heavy metal salts like mercury(II) acetate for non-oxidative removal. The use of mild, metal-free reductive cleavage for StBu is more compatible with sensitive peptide sequences and aligns better with modern manufacturing standards that seek to avoid hazardous reagents.
| Evidence Dimension | Deprotection Method |
| Target Compound Data | Mild reduction (e.g., Dithiothreitol (DTT) or trialkylphosphines) |
| Comparator Or Baseline | Boc-Cys(Acm)-OH: Requires iodine (oxidative) or Mercury(II) acetate (non-oxidative) |
| Quantified Difference | Qualitative difference in reagent class: Mild reductants vs. oxidants/toxic heavy metals. |
| Conditions | Post-synthesis deprotection of cysteine side-chain. |
For process development and manufacturing, avoiding the use of iodine or mercury is a major driver for improved safety, simplified waste disposal, and enhanced compatibility with the final product.
While StBu is a reliable protecting group, its removal can sometimes be slow or incomplete depending on the peptide sequence and steric hindrance. In a comparative study using a model peptide on-resin, the complete reductive removal of StBu with DTT required 250 minutes. In contrast, newer generation disulfide-based protecting groups like SIT (sec-isoamyl mercaptan) and MOT (2-methyloxolane-3-thiol) were fully removed in under 40 minutes and 20 minutes, respectively, under identical conditions. However, StBu remains the most established and widely available reductively-cleavable group, offering a balance of high stability during synthesis and reliable, albeit sometimes slow, removal.
| Evidence Dimension | Time for complete on-resin deprotection with DTT |
| Target Compound Data | 250 minutes |
| Comparator Or Baseline | SIT-protected Cys: < 40 minutes; MOT-protected Cys: < 20 minutes |
| Quantified Difference | StBu removal is ~6x slower than SIT and >12x slower than MOT in this system. |
| Conditions | On-resin peptide treated with 3x 5 eq. DTT in DMF-DIEA-H2O (95:2.5:2.5). |
While newer alternatives may offer faster cleavage, Boc-Cys(StBu)-OH provides a well-documented, highly stable, and commercially accessible option suitable for most standard applications not requiring high-throughput deprotection.
This compound is the right choice when a synthetic plan requires the formation of multiple, specific disulfide bridges. The StBu group can be used in concert with an acid-labile group like Trt and an oxidatively-cleaved group like Acm. The Trt group is removed first with TFA for the first disulfide bond formation, followed by reductive cleavage of the StBu group for the second, and finally oxidative cleavage of Acm for the third, ensuring precise connectivity.
For peptides containing other highly acid-sensitive moieties where the use of the common Cys(Trt) protecting group is not feasible due to its lability, Boc-Cys(StBu)-OH provides a robust alternative. Its stability to TFA allows for standard synthesis and cleavage protocols without premature deprotection of the cysteine thiol.
In process development or cGMP manufacturing where the use of toxic heavy metals (like mercury for Acm removal) or harsh oxidizers (like iodine) is a regulatory or safety concern, Boc-Cys(StBu)-OH is a preferred precursor. Its cleavage relies on mild reducing agents, simplifying waste streams and ensuring higher compatibility with the final product.